molecular formula C12H15N3O B14120216 N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide CAS No. 929338-54-5

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B14120216
CAS No.: 929338-54-5
M. Wt: 217.27 g/mol
InChI Key: VGMUQMCQCPFXNQ-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves the reaction of benzimidazole derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide stands out due to its unique isopropyl group at the 2-position of the benzimidazole ring. This structural feature can influence its binding affinity and specificity towards molecular targets, potentially enhancing its biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

929338-54-5

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C12H15N3O/c1-7(2)12-14-10-5-4-9(13-8(3)16)6-11(10)15-12/h4-7H,1-3H3,(H,13,16)(H,14,15)

InChI Key

VGMUQMCQCPFXNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C

Origin of Product

United States

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